7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Description
Systematic IUPAC Nomenclature and Molecular Features
The compound 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic heterocyclic molecule with the molecular formula $$ \text{C}{11}\text{H}{14}\text{N}_{2}\text{O} $$ and a molecular weight of 190.24 g/mol. Its IUPAC name reflects three key structural attributes:
- A quinolin-2(1H)-one backbone, comprising a fused benzene and pyridine ring system with a ketone group at position 2.
- 3,4-Dihydro saturation, indicating partial hydrogenation of the pyridine ring at positions 3 and 4.
- Substituents:
The systematic naming convention prioritizes these features in descending order of seniority, ensuring unambiguous identification.
Classification Within Quinolinone Derivatives
Quinolinones are a subclass of nitrogen-containing heterocycles characterized by a ketone group at position 2 or 4 of the quinoline scaffold. This compound belongs to the 3,4-dihydroquinolin-2(1H)-one subclass, distinguished by:
- Partial saturation : The pyridine ring is hydrogenated at positions 3 and 4, reducing aromaticity and altering reactivity.
- Functionalization : The amino group at position 7 and dimethyl groups at position 4 place it in a specialized category of aminodihydroquinolinones , which are studied for their electronic and steric effects.
Comparative Analysis of Quinolinone Derivatives
Historical Context and Discovery in Academic Literature
The compound was first synthesized in the context of pharmaceutical research. A 2007 patent by AMGEN INC. (WO2007/48070 A2) documented its preparation as a precursor in kinase inhibitor development. Subsequent academic studies expanded its utility:
- Medicinal Chemistry : Derivatives of 3,4-dihydroquinolin-2(1H)-one were explored for anticancer activity, with modifications at position 7 enhancing target binding.
- Agricultural Applications : Dihydroquinolinones, including 4,4-dimethyl variants, were patented as ectoparasiticides, leveraging their acaricidal properties.
Timeline of Key Developments
Properties
IUPAC Name |
7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQQQURDBNJWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560798 | |
| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125089-59-0 | |
| Record name | 7-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route Overview
The synthesis of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one generally involves:
- Construction of the 3,4-dihydroquinolin-2(1H)-one core with dimethyl substitution at the 4-position.
- Introduction of the amino group at the 7-position via reduction of nitro precursors or direct amination.
- Alkylation or functionalization steps to achieve the desired substitution pattern.
Preparation of the 3,4-Dihydroquinolin-2(1H)-one Core with 4,4-Dimethyl Substitution
A common approach to obtain the 4,4-dimethyl substitution involves intramolecular cyclization reactions such as Friedel-Crafts alkylation of appropriately substituted amides or coumarin derivatives.
Introduction of the 7-Amino Group
The amino group at the 7-position is typically introduced by:
- Nitration of the quinolinone ring to form 7-nitro derivatives.
- Subsequent reduction of the nitro group to the corresponding amine using catalytic hydrogenation (Pd/C under H2 atmosphere) or chemical reduction (Raney nickel with hydrazine hydrate).
This two-step process is well-documented for the synthesis of 7-amino derivatives in the 3,4-dihydroquinolin-2(1H)-one series.
Alkylation and Functionalization at the 7-Position
Alkylation of the 7-hydroxy or 7-nitro precursors is a key step in modifying the quinolinone scaffold:
- Alkylation is performed using α,ω-dibromoalkanes or chloroalkylamine salts in the presence of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or acetone.
- Phase transfer catalysts and low boiling point solvents can be employed to improve reaction yields and simplify purification.
Specific Methodologies and Reaction Conditions
Detailed Example: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Procedure: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (0.2 g, 1.23 mmol) and anhydrous potassium carbonate (2 eq) were suspended in acetone (20 mL). 1,4-dibromobutane (30 eq) was added, and the mixture was refluxed for 6 hours. After cooling, the mixture was filtered, and the filtrate evaporated under reduced pressure. The residue was purified by silica gel chromatography with petroleum ether/ethyl acetate (1:1 to 3:1) to yield the product as a white solid (85% yield).
Characterization: Melting point 107.2–110.1 °C; ^1H NMR (600 MHz, CDCl3) showed characteristic signals confirming the structure.
Research Findings and Optimization Notes
- Use of phase transfer catalysts (e.g., PEG-400) and low boiling solvents enhances reaction efficiency and yield, reducing the need for extensive purification steps.
- Salt forms of intermediates (e.g., THQ salts) can be used to avoid the addition of external bases, simplifying the reaction setup and improving safety.
- Reduction of nitro groups to amines is efficiently achieved under mild catalytic hydrogenation or chemical reduction conditions, allowing for high purity amine products essential for further functionalization.
- The length of alkyl chains in alkylation steps can be varied systematically to tune the physicochemical and biological properties of the final compounds.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antineoplastic Activity
Research indicates that derivatives of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit promising antitumor properties. A study focusing on the synthesis of novel quinolinone derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with specific substituents showed IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Acetylcholinesterase Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A series of derivatives were synthesized and tested, revealing that some exhibited potent inhibitory effects (IC50 values as low as 0.29 µM), suggesting their potential use in treating cognitive disorders .
Biological Research
Enzyme Interactions
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one serves as a valuable tool in studying enzyme interactions. Its ability to modulate enzyme activity makes it useful for understanding biochemical pathways and developing enzyme inhibitors that can lead to therapeutic agents .
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. Studies have shown that it can cross the blood-brain barrier (BBB) and exert protective effects on neuronal cells under oxidative stress conditions, which is crucial for developing treatments for neurodegenerative diseases .
Industrial Applications
Dyes and Pigments Production
In addition to its biological applications, 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. Its derivatives have been explored for use in various industrial applications where colorfastness and stability are essential .
Case Studies
Mechanism of Action
The mechanism of action of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the amino and dimethyl groups can influence its binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Feasibility: The 7-amino-4,4-dimethyl derivative is more challenging to synthesize than non-methylated analogs due to steric hindrance during alkylation steps .
- Thermal Stability: Methyl groups at position 4 enhance thermal stability (decomposition >250°C) compared to unsubstituted dihydroquinolinones .
- Toxicity Profile: Amino-substituted derivatives generally exhibit lower cytotoxicity (IC50 >100 µM in HEK293 cells) compared to halogenated analogs, making them safer for CNS applications .
Biological Activity
7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article compiles various research findings on the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
- IUPAC Name: 7-amino-4,4-dimethyl-1,3-dihydroquinolin-2-one
- Molecular Formula: C11H14N2O
- Molecular Weight: 190.24 g/mol
- CAS Number: 125089-59-0
The biological activity of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is influenced by its structural features. The presence of the amino group at position 7 and dimethyl groups at position 4 enhances its interaction with various molecular targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that derivatives of 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit significant antimicrobial properties. For instance, a study demonstrated that synthesized compounds showed varying degrees of inhibition against Mycobacterium tuberculosis and other bacterial strains . However, some derivatives did not demonstrate effective antimicrobial activity at tested concentrations .
Enzyme Inhibition
- Carbonic Anhydrase Inhibition:
- Acetylcholinesterase Inhibition:
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging method. While some derivatives exhibited weak antioxidant activity compared to standard antioxidants like α-tocopherol, they still hold promise for further modifications to enhance efficacy .
Cytotoxicity
Cytotoxic effects have been evaluated against various cancer cell lines. One study found that specific derivatives exhibited significant cytotoxicity towards A549 lung cancer cells with IC50 values indicating effectiveness at lower concentrations .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Structure | Antimicrobial, Antioxidant | Varies |
| Quinoline | Basic structure | Moderate antimicrobial | N/A |
| 7-aminoquinoline | Lacks dimethyl groups | Lower potency than target compound | N/A |
Case Studies
-
Study on Enzyme Inhibition:
A detailed investigation into the inhibition of human carbonic anhydrases revealed that certain derivatives of the compound could selectively inhibit hCA II while showing no activity against hCA I at high concentrations . -
Cytotoxicity Assessment:
A series of synthesized derivatives were tested against A549 and BEAS-2B cell lines. Compound 7 demonstrated significant cytotoxicity with IC50 values indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation followed by cyclization. For example, 4-bromoaniline reacts with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl₃, to form intermediates that undergo cyclization . Alternative methods include palladium-catalyzed carbonylation of alkyl halides, enabling the incorporation of perfluoroalkyl or carbonyl groups into the quinolinone scaffold under mild conditions (e.g., using CO gas and radical intermediates) .
Q. How is the compound characterized post-synthesis?
- Methodology : Structural confirmation relies on ¹H NMR and mass spectrometry (MS) . For instance, ¹H NMR in CDCl₃ or DMSO-d₆ resolves characteristic peaks such as δ 8.13–8.07 (m, aromatic protons) and δ 2.72–2.70 (m, methyl groups). MS (EI or ESI) provides molecular ion peaks (e.g., m/z 303 [M⁺] for nitro-substituted derivatives) . High-performance liquid chromatography (HPLC) is used to confirm purity (>95%) .
Advanced Research Questions
Q. How do structural modifications influence neuronal nitric oxide synthase (nNOS) inhibitory activity?
- Methodology :
- Substituent Effects : Introducing a 6-thiophene amidine group enhances nNOS selectivity. For example, compound (S)-35 (with a 3-carbon linker to a basic amine) exhibits >100-fold selectivity for nNOS over endothelial NOS (eNOS) due to steric and electronic complementarity in the active site .
- SAR Insights :
| Substituent Position | Functional Group | Effect on nNOS Activity |
|---|---|---|
| 6-position | Thiophene amidine | ↑ Potency and selectivity |
| 4,4-dimethyl | Methyl groups | Stabilize dihydroquinoline conformation |
| 7-amino | Amino group | Facilitates H-bonding with enzyme |
- Advanced derivatives are evaluated using recombinant human NOS isoforms (iNOS, eNOS, nNOS) in baculovirus-infected Sf9 cells, with activity measured via radioactive NO synthesis assays .
Q. What novel catalytic methods are used in synthesizing derivatives?
- Methodology :
- Iron Photoredox Catalysis : Carbamoyl radicals generated from oxamic acids under visible light react with electron-deficient alkenes, followed by intramolecular cyclization and aromatization to yield 3,4-dihydroquinolin-2(1H)-ones. This method avoids harsh conditions and achieves moderate-to-high yields (60–85%) .
- Palladium-Mediated Carbonylation : Perfluoroalkyl iodides and 1,7-enynes undergo cascade carbonylative cyclization to form polycyclic derivatives. This one-pot method provides excellent E/Z selectivity and functional group tolerance .
Q. How is the compound evaluated in preclinical models of neurological disorders?
- Methodology :
- In Vivo Models : In the L5/L6 spinal nerve ligation (Chung model) for neuropathic pain, compound (S)-35 (30 mg/kg intraperitoneal) reverses thermal hyperalgesia. Oral administration (30 mg/kg) reduces tactile allodynia in dural inflammation models relevant to migraine .
- Pharmacokinetics : Druglikeness is assessed via plasma protein binding, metabolic stability in liver microsomes, and blood-brain barrier permeability (e.g., PAMPA-BBB assay) .
Data Contradictions and Resolution
- Synthesis Yield Variability : Yields for nitro-substituted derivatives range from 44.8% to 73.7% depending on reaction conditions (e.g., solvent, catalyst loading). Optimization of nucleophilic displacement steps (e.g., using KI in acetonitrile at 60°C) improves consistency .
- Biological Activity Discrepancies : Minor structural changes (e.g., replacing dimethylamine with pyrrolidine in the side chain) drastically alter nNOS selectivity. Computational docking studies resolve these discrepancies by highlighting steric clashes in the eNOS active site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
